2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(pyridin-4-yl)propanenitrile
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Overview
Description
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(pyridin-4-yl)propanenitrile is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
The primary target of this compound is tubulin , a protein that is crucial for the formation of the microtubule network within cells . This network is essential for various cellular processes, including cell division and intracellular transport.
Mode of Action
The compound interacts with its target, tubulin, by inhibiting the polymerization of tubulin into microtubules . This disruption of microtubule assembly can lead to cell cycle arrest and ultimately cell death, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
By inhibiting tubulin polymerization, the compound affects the mitotic spindle formation , a critical process in cell division . This disruption can lead to cell cycle arrest at the metaphase-anaphase transition, preventing the cell from dividing and leading to cell death .
Result of Action
The ultimate result of the compound’s action is the inhibition of cell division and the induction of cell death . This is particularly effective in rapidly dividing cells, such as cancer cells, where the disruption of microtubule formation can lead to significant cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(pyridin-4-yl)propanenitrile typically involves the condensation of benzimidazole derivatives with pyridine-based aldehydes or ketones. The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst, such as piperidine or morpholine . The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(pyridin-4-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines, thiols; reactions are conducted in polar solvents under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted benzimidazole derivatives .
Scientific Research Applications
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(pyridin-4-yl)propanenitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of protein kinases.
Medicine: Explored for its anticancer properties, especially in targeting epidermal growth factor receptors (EGFR).
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-benzo[d]imidazol-2-yl)-3-(4-(piperazin-1-yl)phenyl)propanenitrile
- 2-(1H-benzo[d]imidazol-2-yl)-3-(4-(morpholin-1-yl)phenyl)propanenitrile
- 2-(1H-benzo[d]imidazol-2-yl)-3-(4-(thiomorpholin-1-yl)phenyl)propanenitrile
Uniqueness
Compared to similar compounds, 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(pyridin-4-yl)propanenitrile exhibits unique properties due to the presence of the pyridine ring. This structural feature enhances its binding affinity to specific molecular targets, making it a more potent inhibitor in certain biological assays .
Properties
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-hydroxy-3-pyridin-4-ylprop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O/c16-9-11(14(20)10-5-7-17-8-6-10)15-18-12-3-1-2-4-13(12)19-15/h1-8,20H,(H,18,19)/b14-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHMGFDQFNVVCY-KAMYIIQDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=C(C3=CC=NC=C3)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C(=C(/C3=CC=NC=C3)\O)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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